molecular formula C6H4F2O3 B13289355 2,2-Difluoro-2-(furan-3-yl)acetic acid

2,2-Difluoro-2-(furan-3-yl)acetic acid

Cat. No.: B13289355
M. Wt: 162.09 g/mol
InChI Key: SSVMSRWFVJNJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2-(furan-3-yl)acetic acid is an organic compound characterized by the presence of a furan ring substituted with a difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(furan-3-yl)acetic acid typically involves the introduction of difluoro groups into a furan ring. One common method is the reaction of furan derivatives with difluorocarbene precursors under controlled conditions. For instance, the use of difluoromethylation reagents in the presence of a base can facilitate the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using cost-effective and scalable reagents. The process often requires optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(furan-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include furan-2,3-diones, dihydrofuran derivatives, and various substituted acetic acid derivatives .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(furan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The difluoroacetic acid moiety can act as an electrophile, participating in various biochemical reactions. The furan ring can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison: 2,2-Difluoro-2-(furan-3-yl)acetic acid is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

Molecular Formula

C6H4F2O3

Molecular Weight

162.09 g/mol

IUPAC Name

2,2-difluoro-2-(furan-3-yl)acetic acid

InChI

InChI=1S/C6H4F2O3/c7-6(8,5(9)10)4-1-2-11-3-4/h1-3H,(H,9,10)

InChI Key

SSVMSRWFVJNJEA-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C(C(=O)O)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.